molecular formula C18H16O7 B033025 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one CAS No. 75340-02-2

5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

Cat. No. B033025
CAS RN: 75340-02-2
M. Wt: 344.3 g/mol
InChI Key: JLYUMUHNYLUAKZ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is a trimethoxyflavone . It is a type of organic compound with the molecular formula C20H22O8 . The average mass of this compound is 390.384 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 344.31500, a density of 1.387g/cm3, a boiling point of 562.4ºC at 760mmHg, and a melting point of 266-276ºC .

Scientific Research Applications

Structural Analysis and Properties

  • Crystal Structure and Hydrogen Bonding: The compound exhibits interesting structural properties, including intramolecular hydrogen bonding and formation of hydrogen-bonded chains in its crystal structure (Xiong, Wu, Chen, & Chen, 2009).
  • Spectroscopic Analysis and DFT Investigation: Spectroscopic and quantum mechanical studies reveal insights into the functional group assignments and the stability and reactivity of the compound. Its interaction with graphene forms molecular self-assembly, enhancing various physicochemical properties (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Chemical Synthesis and Complexation Studies

  • Synthesis of Novel Crown Ethers: The compound has been used in the synthesis of novel chromenone crown ethers. The stability constants for their complexes with sodium and potassium ions have been determined, providing insights into their chemical behavior (Gündüz et al., 2006).

Biological Activities

  • Incorporation in Grass Lignin Polymers: Tricin, a flavone related to the compound, has been found to be incorporated in grass lignin polymers, showing significant effects on the structure of these natural polymers (Lan et al., 2018).
  • Potential as Telomerase Inhibitors: Certain derivatives have been studied for their role as telomerase inhibitors, with implications in cancer research. These derivatives have shown activity against various cancer cell lines and have been explored for their mechanism of action (Wang et al., 2018).

Pharmacokinetics and Antioxidant Properties

  • Pharmacokinetic Studies: The compound's isomers have demonstrated differential antineoplastic activities and have been analyzed for pharmacokinetic profiles in rats, providing valuable data for potential therapeutic uses (Whitted et al., 2015).
  • Antioxidant Activity: Its structure-activity relationships have been investigated for antioxidant properties, comparing it with known antioxidants. This research provides insights into its potential as a chain-breaking antioxidant (Kancheva et al., 2010).

properties

IUPAC Name

5,7-dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-7-15(24-3)14(23-2)6-10(13)11-8-25-16-5-9(19)4-12(20)17(16)18(11)21/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYUMUHNYLUAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177865
Record name 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

CAS RN

75340-02-2
Record name 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75340-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-3-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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